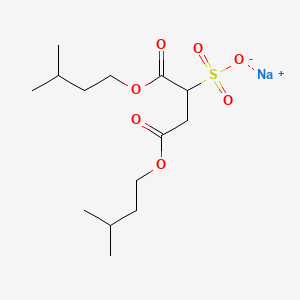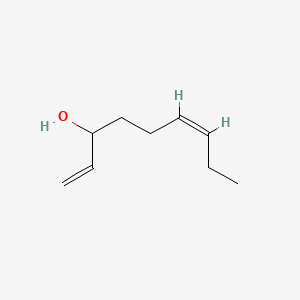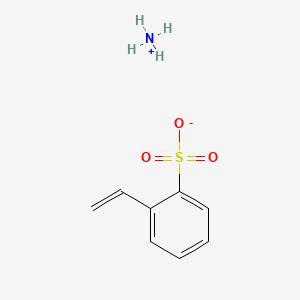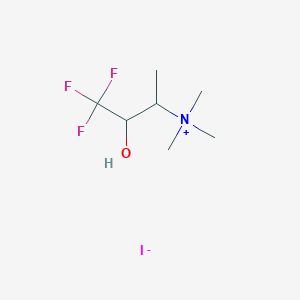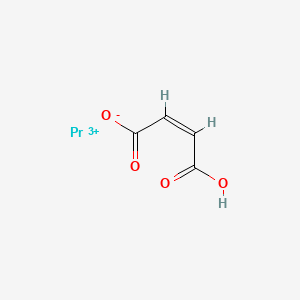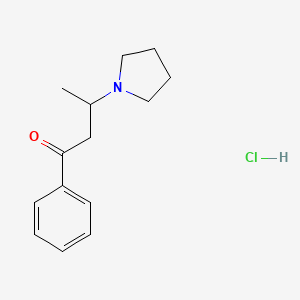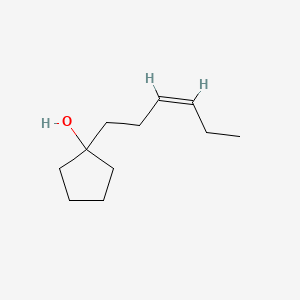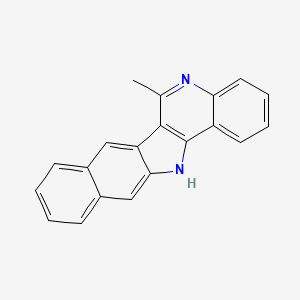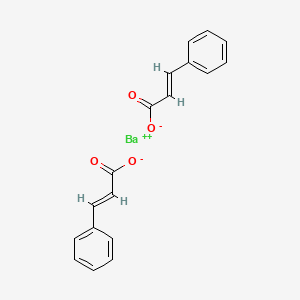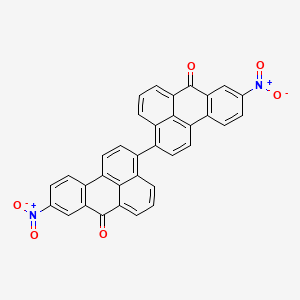
(3,3'-Bi-7H-benz(de)anthracene)-7,7'-dione, 9,9'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-dinitro- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-dinitro- typically involves multi-step organic reactions. One common approach is the nitration of a precursor polycyclic aromatic hydrocarbon, followed by oxidation to introduce the ketone functionalities. The reaction conditions often require strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents like bromine, electrophiles for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and dyes.
Biology
Research into the biological activity of this compound includes its potential use as an anticancer agent due to its ability to intercalate with DNA.
Medicine
The compound’s derivatives are studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms. For instance, its ability to intercalate with DNA can disrupt cellular processes, leading to potential anticancer activity. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler PAH with three fused benzene rings.
Benz(a)anthracene: Another PAH with four fused rings, similar in structure but lacking the nitro and ketone functionalities.
9,10-Anthraquinone: A related compound with two ketone groups on the central ring.
Propriétés
Numéro CAS |
38157-00-5 |
|---|---|
Formule moléculaire |
C34H16N2O6 |
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
9-nitro-3-(9-nitro-7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one |
InChI |
InChI=1S/C34H16N2O6/c37-33-27-5-1-3-23-19(11-13-25(31(23)27)21-9-7-17(35(39)40)15-29(21)33)20-12-14-26-22-10-8-18(36(41)42)16-30(22)34(38)28-6-2-4-24(20)32(26)28/h1-16H |
Clé InChI |
SUVZNHFNCGLZMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)[N+](=O)[O-])C5=C6C=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


